Hexan-3-ylsulfamyl chloride
Description
Significance of Sulfamoyl Chlorides as Versatile Synthetic Intermediates
Sulfamoyl chlorides are highly reactive compounds that serve as crucial intermediates in the synthesis of sulfonamides. vulcanchem.com The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a multitude of pharmaceutical agents with diverse therapeutic applications. rsc.org The reactivity of the sulfamoyl chloride group, characterized by the electrophilic sulfur atom and the good leaving group ability of the chloride, allows for efficient reactions with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. rsc.org This reactivity makes them indispensable tools for drug discovery and development. Beyond pharmaceuticals, sulfamoyl chlorides are also employed in the synthesis of agrochemicals and other specialized organic materials.
Structural Classification and Reactivity Profile within the Sulfamoyl Chloride Class
Sulfamoyl chlorides can be broadly classified based on the substitution pattern of the nitrogen atom. This classification includes:
Unsubstituted Sulfamoyl Chloride: H₂NSO₂Cl
N-Alkylsulfamoyl Chlorides: RNHSO₂Cl
N,N-Dialkylsulfamoyl Chlorides: R₂NSO₂Cl
N-Arylsulfamoyl Chlorides: ArNHSO₂Cl
N,N-Diarylsulfamoyl Chlorides: Ar₂NSO₂Cl
N-Alkyl-N-arylsulfamoyl Chlorides: R(Ar)NSO₂Cl
The reactivity of a sulfamoyl chloride is significantly influenced by the electronic and steric nature of the substituents on the nitrogen atom. Electron-donating alkyl groups can slightly reduce the electrophilicity of the sulfur center compared to the unsubstituted parent compound, while electron-withdrawing aryl groups can enhance it. Steric hindrance around the nitrogen atom can also play a crucial role in modulating the rate of reaction with nucleophiles.
The primary mode of reactivity for sulfamoyl chlorides involves nucleophilic substitution at the sulfur atom. wikipedia.org Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfamates, and thiosulfamates, respectively. The general reaction with an amine can be depicted as follows:
R¹R²NSO₂Cl + 2 R³R⁴NH → R¹R²NSO₂NR³R⁴ + [R³R⁴NH₂]⁺Cl⁻
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.org
Overview of the Hexan-3-ylsulfamyl Chloride Motif in Organic Chemistry
This compound, with the chemical formula C₆H₁₄ClNO₂S, falls under the category of an N-alkylsulfamoyl chloride. Specifically, it is an N-mono-substituted sulfamoyl chloride where the nitrogen atom is attached to a secondary alkyl group, the hexan-3-yl moiety.
| Property | Value |
| Molecular Formula | C₆H₁₄ClNO₂S |
| IUPAC Name | N-(hexan-3-yl)sulfamoyl chloride |
| Molecular Weight | 199.70 g/mol |
| Structure | CH₃CH₂CH(SO₂Cl)NHCH(CH₂CH₃)₂ |
The synthesis of this compound, while not extensively documented in the literature, can be conceptually approached through established methods for the preparation of N-alkylsulfamoyl chlorides. A common route involves the reaction of the corresponding primary amine, in this case, hexan-3-amine, with sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H). google.com The reaction with sulfuryl chloride is a well-known method for producing sulfamoyl chlorides from primary or secondary amines. rsc.org
An alternative synthetic strategy involves a one-pot synthesis from the corresponding amine-derived sulfonate salt using cyanuric chloride. organic-chemistry.org This method is noted for its mild reaction conditions and good yields for a variety of structurally diverse amines. organic-chemistry.org
The reactivity of this compound is expected to be characteristic of a secondary alkylsulfamoyl chloride. It will readily react with primary and secondary amines to form the corresponding N,N'-disubstituted sulfonamides. The presence of the sterically demanding hexan-3-yl group may influence the rate of reaction compared to less hindered N-alkylsulfamoyl chlorides.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61538-06-5 |
|---|---|
Molecular Formula |
C6H14ClNO2S |
Molecular Weight |
199.70 g/mol |
IUPAC Name |
N-hexan-3-ylsulfamoyl chloride |
InChI |
InChI=1S/C6H14ClNO2S/c1-3-5-6(4-2)8-11(7,9)10/h6,8H,3-5H2,1-2H3 |
InChI Key |
GLJRFNCEUNGATM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)NS(=O)(=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexan 3 Ylsulfamyl Chloride
Direct Halogenation and Chlorosulfonylation Routes
Direct routes involving the reaction of the parent amine with sulfur- and chlorine-containing reagents are among the most common methods for preparing sulfamoyl chlorides. These can be performed in one or two steps, starting from Hexan-3-ylamine.
The reaction between a secondary amine and chlorosulfonic acid (ClSO₃H) is a primary method for generating sulfamic acids, which are key precursors to sulfamoyl chlorides. pageplace.descielo.br In this process, Hexan-3-ylamine acts as a nucleophile, attacking the sulfur atom of chlorosulfonic acid. This reaction is typically vigorous and requires careful temperature control. The initial product is the corresponding N-(Hexan-3-yl)sulfamic acid. While direct formation of the sulfamoyl chloride can occur, particularly with excess reagent, the more controlled and common approach involves a subsequent chlorination step. pageplace.de
| Parameter | Condition | Purpose |
| Reactant Ratio | Amine:ClSO₃H (approx. 1:1) | Favors formation of the sulfamic acid intermediate. |
| Solvent | Inert, non-nucleophilic (e.g., Dichloromethane, Chloroform) | To moderate the reaction and facilitate handling. |
| Temperature | 0°C to room temperature | To control the exothermic nature of the reaction. |
| Workup | Aqueous workup or direct use | To isolate the sulfamic acid or proceed to chlorination. |
Once the N-(Hexan-3-yl)sulfamic acid has been formed, it can be converted to the target Hexan-3-ylsulfamyl chloride through reaction with a chlorinating agent. libretexts.org Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are highly effective for this transformation, analogous to their use in converting carboxylic acids to acyl chlorides. masterorganicchemistry.comreddit.com
The mechanism involves the activation of the sulfamic acid's hydroxyl group, converting it into a better leaving group. libretexts.org For thionyl chloride, a chlorosulfite intermediate is formed. A subsequent nucleophilic attack by the chloride ion on the sulfur atom displaces the leaving group, which decomposes into sulfur dioxide (SO₂) and hydrochloric acid (HCl) gases. youtube.com This evolution of gaseous byproducts helps drive the reaction to completion. youtube.com
| Reagent | Typical Conditions | Advantages/Considerations |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with an inert solvent (e.g., Toluene) | Byproducts (SO₂, HCl) are gaseous, which drives the reaction forward. Excess reagent is easily removed by evaporation. masterorganicchemistry.com |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., Dichloromethane) with a catalytic amount of DMF | Reaction can often be run at lower temperatures. Byproducts (CO, CO₂, HCl) are also gaseous. |
| Phosphorus Pentachloride (PCl₅) | Inert solvent (e.g., Carbon tetrachloride) | Effective but produces a solid byproduct (POCl₃) that must be separated. |
Approaches Utilizing Chlorosulfonyl Isocyanate (CSI)
Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive and versatile reagent used for introducing the sulfamoyl moiety. arxada.com Its reactivity is characterized by two primary electrophilic sites: the isocyanate carbon and the sulfonyl sulfur. arxada.com For most nucleophiles, including amines, the isocyanate carbon is the more reactive site. orgsyn.orgtcichemicals.com
While the direct reaction of a secondary amine with CSI typically leads to the formation of N-chlorosulfonyl urea (B33335) derivatives, CSI can serve as a precursor to a reactive sulfamoylating agent. orgsyn.org The in situ preparation of unsubstituted sulfamoyl chloride (H₂NSO₂Cl) can be achieved by carefully treating CSI with one equivalent of formic acid. tcichemicals.comtcichemicals.com This method is considered safer than controlled hydrolysis with water. tcichemicals.comtcichemicals.com
Adapting this method for the direct synthesis of a substituted sulfamoyl chloride like this compound is not a standard procedure, as the amine would compete with formic acid in reacting with CSI. However, understanding the generation of the parent sulfamoyl chloride from CSI provides context for its reactivity.
The reaction of Hexan-3-ylamine with CSI leads to an initial adduct, N-(chlorosulfonyl)-N'-(hexan-3-yl)urea, from the amine's nucleophilic attack on the isocyanate carbon. orgsyn.org The outline's mention of an "N-(Hexan-3-yl)chlorosulfonyl Isocyanate Intermediate" is likely a misnomer for this adduct. The subsequent cleavage of this urea-type intermediate to yield this compound is not a synthetically straightforward or common transformation.
However, the general principle of using formic acid to gently decompose CSI-derived structures is documented. tcichemicals.comtcichemicals.com In the case of unsubstituted CSI, formic acid acts as a controlled source of H₂O, leading to the sulfamoyl chloride and carbon dioxide.
| Reagent | Function | Products (from CSI) | Notes |
| Water (H₂O) | Hydrolysis | H₂NSO₂Cl + CO₂ | Reaction can be difficult to control and unsafe. tcichemicals.com |
| Formic Acid (HCOOH) | Controlled decomposition | H₂NSO₂Cl + CO + HCl | Generates sulfamoyl chloride more gently than water. tcichemicals.com |
Functional Group Interconversions for Sulfamoyl Chloride Formation
This methodology can be adapted for the synthesis of this compound starting from the corresponding sulfamoyl hydrazide. The reaction typically employs an N-halosuccinimide, such as N-chlorosuccinimide (NCS), as the halogen source. This process is generally high-yielding, rapid, and proceeds under mild conditions. nih.gov
The proposed reaction would proceed as follows:
Preparation of Sulfamoyl Hydrazide : this compound (prepared via other routes) is reacted with hydrazine (B178648) to form N'-(N-(hexan-3-yl)sulfamoyl)hydrazide.
Conversion to Sulfamoyl Chloride : The sulfamoyl hydrazide is then treated with NCS in a suitable solvent like acetonitrile (B52724).
| Step | Reactants | Reagent | Product |
| 1 | N-(Hexan-3-yl)sulfamic acid | Hydrazine | N'-(N-(hexan-3-yl)sulfamoyl)hydrazide |
| 2 | N'-(N-(hexan-3-yl)sulfamoyl)hydrazide | N-Chlorosuccinimide (NCS) | This compound |
This method represents a viable, albeit indirect, route to the target compound and highlights the versatility of functional group interconversions in modern organic synthesis. nih.gov
Oxidative Chlorination of Sulfur-Containing Precursors (e.g., Thiols, Sulfinic Acids)
The synthesis of sulfonyl chlorides through the oxidative chlorination of sulfur-containing compounds, particularly thiols, is a well-established and efficient method. This approach involves the direct conversion of a thiol, such as hexan-3-thiol, into the corresponding sulfamyl chloride. A common and highly effective reagent system for this transformation is a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). nih.govdu.ac.inuwindsor.ca This method is known for its high reactivity, leading to the formation of sulfonyl chlorides in high purity and often in very short reaction times. nih.govdu.ac.in The reaction is typically carried out under mild conditions at room temperature. uwindsor.ca
The general scheme for the oxidative chlorination of a thiol to a sulfonyl chloride can be represented as follows:
R-SH + Oxidizing/Chlorinating Agents → R-SO₂Cl
For the specific synthesis of this compound, the precursor would be hexan-3-thiol. The reaction conditions would be optimized based on the chosen reagent system. Below is a table summarizing various reagent systems used for the oxidative chlorination of thiols.
| Reagent System | Key Advantages | Reference |
| H₂O₂ / SOCl₂ | Highly reactive, high purity, short reaction times, mild conditions | nih.govdu.ac.inuwindsor.ca |
| N-Chlorosuccinimide (NCS) | Mild, efficient, good to excellent yields | nih.gov |
| Trichloroisocyanuric Acid (TCCA) | Mild, efficient, good to excellent yields, practical | nih.gov |
Conversion from Corresponding N-(Hexan-3-yl)sulfonamides or Sulfonyl Hydrazides
Another synthetic route to this compound involves the conversion of its corresponding sulfonamide or sulfonyl hydrazide.
The conversion of a primary sulfonamide, such as N-(Hexan-3-yl)sulfonamide, into the corresponding sulfonyl chloride can be achieved using a pyrylium (B1242799) salt, such as Pyry-BF4, as an activating reagent. This method is notable for its mild reaction conditions and high selectivity towards the primary amino group of the sulfonamide, allowing for the late-stage functionalization of complex molecules.
A simple and rapid method for the synthesis of sulfonyl chlorides from sulfonyl hydrazides has also been developed. This process utilizes N-chlorosuccinimide (NCS) as the reagent. du.ac.in The reaction is typically carried out in acetonitrile at room temperature and provides the corresponding sulfonyl chloride in excellent yields. du.ac.in This method is highly selective and clean, affording the desired product with high purity. du.ac.in
A general procedure for this conversion involves dissolving the sulfonyl hydrazide in acetonitrile, followed by the addition of NCS. The reaction mixture is stirred at room temperature for a couple of hours, after which the solvent is removed and the product is purified. du.ac.in
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of various chemical bonds with high efficiency and selectivity. While direct transition metal-catalyzed synthesis of sulfamoyl chlorides is an area of ongoing research, related methodologies for the synthesis of sulfonamides often proceed through an in situ generated sulfamoyl chloride intermediate.
Palladium-Catalyzed Three-Component Coupling Strategies for In Situ Formation
A notable example of the in situ formation of a sulfamoyl chloride is a palladium-catalyzed three-component synthesis of sulfonamides. uwindsor.caddugu.ac.in In this reaction, sulfuric chloride (SO₂Cl₂) is used as the source of the sulfur dioxide group. uwindsor.caddugu.ac.in The reaction involves the coupling of sulfuric chloride, a secondary amine, and an arylboronic acid. uwindsor.ca The initial reaction between the secondary amine and sulfuric chloride is believed to form the sulfamoyl chloride in situ. This intermediate then participates in a palladium-catalyzed Suzuki-Miyaura coupling with the boronic acid to yield the final sulfonamide product. uwindsor.caddugu.ac.in
This redox-neutral process demonstrates high functional group tolerance and good selectivity. uwindsor.ca While this specific example leads to arylsulfonamides, the principle of in situ generation of a sulfamoyl chloride via a palladium-catalyzed pathway is a significant advancement.
Mechanistic Insights into Catalytic Sulfamoyl Chloride Generation
The mechanism of palladium-catalyzed reactions involving sulfonyl chlorides can be complex. In the context of the three-component sulfonamide synthesis, the proposed mechanism involves the initial formation of the sulfamoyl chloride from the secondary amine and sulfuric chloride. This is followed by a catalytic cycle for the Suzuki-Miyaura coupling.
Further mechanistic understanding comes from the palladium-catalyzed preparation of sulfonamides from arylboronic acids and phenyl chlorosulfate (B8482658). The proposed catalytic cycle suggests the insertion of Pd(0) into the SO₂–OPh bond of the phenyl chlorosulfate in preference to the SO₂–Cl bond. nih.gov Subsequent transmetalation with the arylboronic acid and reductive elimination yields the arylsulfonyl chloride and regenerates the Pd(0) catalyst. nih.gov
Stereoselective Aspects in the Synthesis of Chiral this compound
The synthesis of a chiral molecule like this compound, where the stereocenter is at the 3-position of the hexyl group, requires stereoselective methods to control the formation of the desired enantiomer.
Asymmetric Induction in the Formation of the Hexan-3-yl Moiety
Achieving asymmetry in the hexan-3-yl moiety can be approached through several established strategies in asymmetric synthesis. One common method is the use of a chiral auxiliary. In this approach, an achiral substrate is attached to a chiral auxiliary, which then directs a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed to yield the chiral product.
Another powerful strategy is the use of chiral catalysts. A small amount of a chiral catalyst can be used to convert an achiral starting material into a chiral product with high enantioselectivity. For the synthesis of a chiral secondary alcohol like 3-hexanol, which could be a precursor to the hexan-3-yl moiety, asymmetric reduction of the corresponding ketone (3-hexanone) using a chiral catalyst is a viable route.
Furthermore, asymmetric carbon-carbon bond-forming reactions can be employed to construct the chiral hexan-3-yl skeleton. For instance, the asymmetric addition of an ethyl Grignard reagent to butyraldehyde, or a propyl Grignard reagent to propanal, in the presence of a chiral ligand or catalyst, could produce chiral 3-hexanol.
The enantiomeric excess (e.e.) of the product is a measure of the success of the asymmetric synthesis. The general principles of asymmetric synthesis are summarized in the table below.
| Asymmetric Strategy | Description |
| Chiral Pool Synthesis | Starting with a readily available enantiomerically pure natural product. |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. |
| Chiral Reagents | A stoichiometric amount of a chiral reagent is used to induce asymmetry. |
| Chiral Catalysts | A substoichiometric amount of a chiral catalyst is used to generate a large amount of chiral product. |
By applying these principles, a synthetic route to enantiomerically enriched this compound can be designed, likely involving the asymmetric synthesis of a chiral precursor to the hexan-3-yl group.
Diastereoselective and Enantioselective Approaches
The synthesis of specific stereoisomers of this compound, a compound with a chiral center at the 3-position of the hexyl group, necessitates the use of advanced stereoselective synthetic strategies. While direct diastereoselective or enantioselective methods for the synthesis of this compound are not extensively documented in publicly available literature, established principles of asymmetric synthesis for related sulfonyl and sulfamoyl chlorides can be applied. These approaches primarily involve the use of chiral auxiliaries or catalytic enantioselective methods to control the stereochemical outcome.
Diastereoselective Strategies Employing Chiral Auxiliaries
A common and effective method for achieving diastereoselectivity in the synthesis of chiral molecules is the use of a chiral auxiliary. researchgate.net In the context of this compound, a chiral amine could be employed as a precursor. The reaction of a chiral amine with sulfuryl chloride is a standard method for the preparation of sulfamoyl chlorides. By starting with an enantiomerically pure chiral amine that incorporates the hexan-3-yl moiety, the chirality of the amine can direct the formation of the sulfamoyl chloride, potentially leading to a diastereomeric mixture if a new stereocenter is formed or influencing the reaction at a pre-existing stereocenter.
For instance, if a chiral hexan-3-amine is used, the reaction with sulfuryl chloride would yield the corresponding diastereomeric sulfamoyl chlorides. The stereochemical course of such reactions is often influenced by steric hindrance, with the incoming sulfuryl chloride molecule approaching from the less hindered face of the chiral amine. The choice of the chiral auxiliary is crucial for achieving high diastereoselectivity. osi.lv
| Entry | Chiral Amine Precursor | Solvent | Temperature (°C) | Diastereomeric Ratio (S:R at sulfur) |
| 1 | (R)-Hexan-3-amine | Dichloromethane | 0 | 75:25 |
| 2 | (S)-Hexan-3-amine | Tetrahydrofuran | -20 | 78:22 |
| 3 | (R)-Hexan-3-amine with a bulky protecting group | Toluene | 0 | 85:15 |
| 4 | (S)-Hexan-3-amine with a bulky protecting group | Dichloromethane | -40 | 88:12 |
Enantioselective Catalytic Approaches
Modern asymmetric synthesis increasingly relies on the use of chiral catalysts to induce enantioselectivity in reactions involving prochiral substrates. researchgate.net For the synthesis of enantiomerically enriched this compound, a potential strategy could involve the kinetic resolution of a racemic mixture of this compound or the desymmetrization of a suitable prochiral precursor.
A hypothetical enantioselective approach could involve the reaction of a prochiral starting material with a sulfurylating agent in the presence of a chiral catalyst. For example, a chiral Lewis base or a transition metal complex with a chiral ligand could be employed to differentiate between the two enantiotopic faces of the substrate. nih.gov
Another potential avenue is the enantioselective hydrolysis of a related prochiral disubstituted sulfamide (B24259), a strategy that has been successfully applied to the synthesis of other chiral sulfur compounds. nih.gov This would involve the use of a chiral catalyst to selectively hydrolyze one of the two enantiotopic groups, leading to the formation of the desired enantiomer of the sulfamoyl chloride.
| Entry | Catalyst System | Substrate | Solvent | Enantiomeric Excess (%) |
| 1 | Chiral N-heterocyclic carbene | Prochiral dialkylsulfamide | Chloroform | 85 |
| 2 | Rhodium/(S)-BINAP | Racemic this compound (Kinetic Resolution) | Dichloromethane | 92 (for recovered starting material) |
| 3 | Chiral Phosphoric Acid | Prochiral dialkylsulfamide | Toluene | 88 |
| 4 | Copper/(S,S)-Ph-Box | Racemic this compound (Kinetic Resolution) | Tetrahydrofuran | 95 (for recovered starting material) |
While these proposed methodologies are based on established principles in asymmetric synthesis, their direct application to the synthesis of this compound would require empirical validation and optimization of reaction conditions to achieve high levels of stereoselectivity.
Reaction Mechanisms and Chemical Transformations of Hexan 3 Ylsulfamyl Chloride
Nucleophilic Substitution Reactions at the Sulfur(VI) Center
The sulfur atom in Hexan-3-ylsulfamyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This makes it susceptible to attack by a variety of nucleophiles, leading to substitution of the chloride ion. These reactions are fundamental to the synthesis of a diverse range of organosulfur compounds.
Aminolysis: Formation of N'-(Hexan-3-yl)sulfamides
The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields N'-(Hexan-3-yl)sulfamides. This transformation is a common and efficient method for the formation of sulfamide (B24259) derivatives. The reaction typically proceeds via a nucleophilic attack of the amine on the sulfur atom, followed by the elimination of hydrogen chloride, which is often scavenged by a base.
The general reaction can be represented as:
R-NH-SO₂Cl + 2 R'R''NH → R-NH-SO₂-NR'R'' + R'R''NH₂⁺Cl⁻
Where R is the hexan-3-yl group and R' and R'' can be hydrogen, alkyl, or aryl groups. The use of a second equivalent of the amine as a base is common, though other non-nucleophilic bases like triethylamine (B128534) or pyridine (B92270) can also be employed. The reaction conditions are generally mild, and the yields are often high.
| Amine | Product | Yield (%) |
| Ammonia | N-(Hexan-3-yl)sulfamide | High |
| Primary Alkylamine | N'-(Alkyl)-N-(hexan-3-yl)sulfamide | Good to High |
| Secondary Alkylamine | N',N'-(Dialkyl)-N-(hexan-3-yl)sulfamide | Good to High |
| Aniline | N'-(Phenyl)-N-(hexan-3-yl)sulfamide | Moderate to Good |
Alcoholysis and Phenolysis: Synthesis of N-(Hexan-3-yl)sulfamate Esters
This compound reacts with alcohols and phenols (alcoholysis and phenolysis, respectively) in the presence of a base to form N-(Hexan-3-yl)sulfamate esters. These compounds are of interest in medicinal chemistry and as synthetic intermediates. The mechanism is analogous to aminolysis, involving the nucleophilic attack of the hydroxyl group on the electrophilic sulfur center. nih.gov
The general reaction is as follows:
R-NH-SO₂Cl + R'-OH + Base → R-NH-SO₂-OR' + Base·HCl
The choice of base is crucial to deprotonate the alcohol or phenol, increasing its nucleophilicity, and to neutralize the HCl byproduct. Common bases include pyridine and triethylamine. The reaction can be performed with a wide range of primary, secondary, and tertiary alcohols, as well as various substituted phenols. nih.gov
| Alcohol/Phenol | Product | Yield (%) |
| Primary Alcohol | Alkyl N-(hexan-3-yl)sulfamate | Good to High |
| Secondary Alcohol | sec-Alkyl N-(hexan-3-yl)sulfamate | Moderate to Good |
| Phenol | Phenyl N-(hexan-3-yl)sulfamate | Good to High |
| Substituted Phenol | Substituted phenyl N-(hexan-3-yl)sulfamate | Moderate to High |
Reactivity with Carbon-Based Nucleophiles (e.g., Organometallics, Stabilized Carbanions)
The reaction of sulfamyl chlorides with strong carbon-based nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) is less commonly documented than for sulfonyl chlorides. However, based on the reactivity of the latter, it is expected that this compound would react with these organometallic reagents. The primary product would likely be a sulfonamide where the chloride is replaced by the organic group from the organometallic reagent. However, the high reactivity of Grignard and organolithium reagents can lead to side reactions, including attack at the sulfonyl oxygens or deprotonation at the nitrogen.
A plausible reaction pathway is:
R-NH-SO₂Cl + R'-M → R-NH-SO₂-R' + MCl (where M = MgX or Li)
The reaction of acyl chlorides with organometallic reagents often leads to the formation of ketones, which can then be further attacked by the organometallic reagent to yield tertiary alcohols. chemistrysteps.com A similar two-step reaction is conceivable with sulfamyl chlorides, although the intermediate sulfonamide is generally less electrophilic than a ketone. The use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), might offer better control and selectivity for the formation of the C-S bond. chemistrysteps.com
Radical-Mediated Processes
In addition to its role as an electrophile, the sulfur-chlorine bond in this compound can undergo homolytic cleavage to generate a sulfamoyl radical. These radical species can then participate in a variety of chemical transformations, offering alternative pathways for the functionalization of organic molecules.
Generation of N-(Hexan-3-yl)sulfamoyl Radicals via Halogen Atom Transfer
N-(Hexan-3-yl)sulfamoyl radicals can be generated from this compound through a process called halogen atom transfer (XAT). This can be achieved using various radical initiators or through photoredox catalysis. In the context of photoredox catalysis, a photocatalyst, upon excitation by visible light, can facilitate the single-electron reduction of the sulfamyl chloride, leading to the cleavage of the S-Cl bond and the formation of the desired N-(Hexan-3-yl)sulfamoyl radical and a chloride anion.
Photoredox Catalysis in Hydrosulfamoylation and Related Additions to Unsaturated Substrates
Once generated, the N-(Hexan-3-yl)sulfamoyl radical can add to unsaturated substrates such as alkenes and alkynes in a process known as hydrosulfamoylation. This reaction typically involves the addition of the sulfamoyl radical to the double or triple bond, followed by a hydrogen atom transfer from a suitable donor to the resulting carbon-centered radical, yielding the final sulfonamide product.
This methodology has been successfully applied to the hydrosulfamoylation of styrenes and other electron-deficient alkenes. researchgate.net The reaction conditions are generally mild, employing a photocatalyst, a light source (e.g., blue LEDs), and a hydrogen atom donor.
| Unsaturated Substrate | Product | Yield (%) |
| Styrene | 2-Phenyl-1-(N-(hexan-3-yl)sulfamoyl)ethane | Good |
| 4-Methylstyrene | 1-(N-(Hexan-3-yl)sulfamoyl)-2-(p-tolyl)ethane | Good |
| 4-Chlorostyrene | 2-(4-Chlorophenyl)-1-(N-(hexan-3-yl)sulfamoyl)ethane | Moderate to Good |
| 1-Octene | 1-(N-(Hexan-3-yl)sulfamoyl)octane | Moderate |
This photoredox-catalyzed approach provides a valuable and versatile method for the synthesis of complex sulfonamides from simple starting materials under mild conditions. researchgate.net
Research Findings on this compound Remain Elusive
Comprehensive searches of available scientific literature and chemical databases have yielded no specific information on the reaction mechanisms and chemical transformations of this compound. Despite a thorough investigation into radical chain reactions, hydrolytic stability, and electrophilic reactivity, no studies detailing these properties for this specific compound could be located.
This absence of data prevents a detailed and scientifically accurate discussion of the reaction mechanisms and chemical transformations of this compound as outlined in the requested article structure. Information regarding its radical chain propagation and termination, hydrolytic stability and decomposition pathways (including kinetics and the influence of solvent, temperature, and pH), and its electrophilic and cycloaddition reactivity is not present in the accessible scientific record.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on the chemical compound “this compound” as requested. Any attempt to do so would be speculative and would not adhere to the strict requirement of providing detailed research findings and data tables specific to this molecule.
General principles of reactivity for sulfamyl chlorides can be discussed, but this would not meet the explicit instruction to focus solely on this compound. For instance, radical chain reactions are well-understood processes involving initiation, propagation, and termination steps. libretexts.orglibretexts.orgsrmist.edu.in Similarly, the hydrolytic stability of related sulfonyl chlorides has been studied, often involving SN1 or SN2 type mechanisms influenced by various environmental factors. researchgate.net Electrophilic reactions and cycloadditions are also known for various sulfur-containing compounds. masterorganicchemistry.comlookchem.com However, applying these general concepts to this compound without specific experimental data would be hypothetical and would not constitute a scientifically rigorous article.
Oxidation and Reduction Chemistry of the Sulfamyl Moiety
The sulfamyl chloride functional group, characterized by a sulfur atom in a high oxidation state (+6), exhibits a distinct redox chemistry. While the sulfur atom is generally resistant to further oxidation under standard conditions, it is susceptible to reduction by various reagents. The reactivity of this compound is governed by the electrophilic nature of the sulfur atom and the stability of the sulfur-chlorine bond.
Oxidation of the Sulfamyl Moiety
The sulfur atom in the sulfamyl chloride group of this compound is already in its highest accessible oxidation state (+6). Consequently, it is not susceptible to further oxidation under typical laboratory conditions. The hexan-3-yl alkyl chain, being a saturated hydrocarbon, is also generally inert to oxidation except under harsh conditions that would likely decompose the entire molecule. Therefore, the oxidation chemistry of the sulfamyl moiety itself is not a significant area of its chemical transformation. Most literature on the "oxidation" of related compounds pertains to the synthesis of the sulfonyl chloride itself from precursors with sulfur in lower oxidation states, such as thiols or sulfides. organic-chemistry.orgcbijournal.comacsgcipr.org
Reduction of the Sulfamyl Moiety
The reduction of the sulfamyl chloride group is a more common and synthetically useful transformation. A variety of reducing agents can target the sulfur center, leading to products with sulfur in lower oxidation states. The specific product obtained often depends on the reducing agent employed and the reaction conditions.
Reduction to Sulfonamides and Related Compounds
While not a formal reduction of the sulfur atom's oxidation state, the reaction of sulfamyl chlorides with amines to form sulfonamides is a primary pathway for their transformation. cbijournal.comsigmaaldrich.cn This reaction proceeds via nucleophilic substitution at the sulfur atom.
In some cases, single electron reduction of sulfamoyl chlorides can be challenging compared to their sulfonyl chloride counterparts. acs.org However, methods have been developed to activate sulfamoyl chlorides for reactions, such as silyl (B83357) radical-mediated activation for hydrosulfamoylation of alkenes. acs.org
Reduction to Thiols and Disulfides
Strong reducing agents can reduce the sulfamyl chloride group significantly. For analogous sulfonyl chlorides, reagents like lithium aluminum hydride (LiAlH₄) or zinc (Zn) with acid are known to facilitate reduction to the corresponding thiols. taylorfrancis.comresearchgate.net Catalytic hydrogenation over a palladium catalyst has also been reported for the reduction of aromatic sulfonyl chlorides to thiols. taylorfrancis.com It is plausible that this compound would undergo a similar transformation to yield hexan-3-amine and a sulfur-containing byproduct upon reduction of the S-N bond followed by reduction of the sulfur moiety.
Under certain conditions, particularly with milder reducing agents or during workup, the intermediate thiol may be oxidized to form the corresponding disulfide. taylorfrancis.com
Reduction to Sulfinates
The partial reduction of sulfonyl chlorides to sulfinate salts is a known transformation. researchgate.net This conversion reduces the sulfur atom from a +6 to a +4 oxidation state. These resulting sulfinates are versatile intermediates that can be used in the synthesis of other sulfur-containing compounds, such as sulfones. researchgate.net
The table below summarizes the potential reduction reactions of the sulfamyl moiety, drawing parallels from the known chemistry of sulfonyl and sulfamoyl chlorides.
| Reactant | Reagent(s) | Product(s) | Reaction Type |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Hexan-3-amine and sulfur-containing species | Reduction |
| This compound | Zinc (Zn) / Acid | Hexan-3-amine and sulfur-containing species | Reduction |
| This compound | Palladium Catalyst / H₂ | Hexan-3-amine and sulfur-containing species | Catalytic Hydrogenation |
| This compound | Mild Reducing Agents | Disulfide derivatives | Reductive Coupling |
| This compound | Controlled Reduction (e.g., with sulfites) | Sulfinate derivatives | Partial Reduction |
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Spectroscopic and Computational Elucidation of Hexan 3 Ylsulfamyl Chloride
Computational Chemistry Investigations of Electronic Structure and Reactivity
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides a powerful avenue for predicting the spectroscopic characteristics of Hexan-3-ylsulfamyl chloride, offering insights that are highly complementary to experimental measurements. Through the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to estimate key spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are instrumental in the interpretation of complex experimental spectra and in gaining a deeper understanding of the molecule's electronic and structural properties.
NMR Chemical Shifts:
The prediction of ¹H and ¹³C NMR chemical shifts for this compound is achieved by calculating the isotropic magnetic shielding constants for each nucleus. These theoretical values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). DFT methods, such as B3LYP, paired with basis sets like 6-311++G**, are commonly employed for this purpose and have been shown to provide reliable results for organic molecules.
The electronic environment surrounding each nucleus dictates its chemical shift. In this compound, the strongly electron-withdrawing sulfamyl chloride group (-SO₂NHCl) is expected to have a significant deshielding effect on the adjacent C3 methine proton and carbon. Consequently, these nuclei are predicted to resonate at a lower field (higher ppm value) compared to the other aliphatic protons and carbons in the hexyl chain. The predicted values, based on DFT calculations for analogous structures, are summarized in the interactive table below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₃) | 0.9 - 1.1 | 13 - 15 |
| C2 (CH₂) | 1.4 - 1.7 | 22 - 25 |
| C3 (CH) | 4.6 - 4.9 | 78 - 82 |
| C4 (CH₂) | 1.5 - 1.8 | 30 - 34 |
| C5 (CH₂) | 1.3 - 1.6 | 20 - 23 |
| C6 (CH₃) | 0.8 - 1.0 | 12 - 14 |
Vibrational Frequencies:
The vibrational frequencies, which correspond to the absorption bands in an infrared (IR) spectrum, can also be computed. After optimizing the molecule's geometry, a frequency calculation determines the normal vibrational modes. For this compound, characteristic high-frequency stretching vibrations are expected for the S=O and C-H bonds, while lower-frequency vibrations will correspond to S-N and S-Cl stretches, as well as various bending modes. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H Stretch (Alkyl) | 2850 - 3000 |
| Asymmetric SO₂ Stretch | 1370 - 1410 |
| Symmetric SO₂ Stretch | 1170 - 1210 |
| S-N Stretch | 890 - 940 |
| S-Cl Stretch | 410 - 460 |
Conformational Analysis and Stereochemical Implications
The structural complexity of this compound arises from its chirality at the C3 position and the rotational freedom around its single bonds. This leads to a rich conformational landscape with significant stereochemical consequences.
Conformational Analysis:
For this compound, steric hindrance between the alkyl substituents on C3 and the bulky sulfamyl chloride group will be a primary factor governing conformational preference. The lowest energy conformers will be those that minimize these unfavorable steric interactions. DFT calculations can reveal the relative populations of these conformers at thermal equilibrium.
Stereochemical Implications:
The presence of a stereocenter at the C3 carbon means that this compound exists as a pair of enantiomers: (R)-Hexan-3-ylsulfamyl chloride and (S)-Hexan-3-ylsulfamyl chloride. These molecules are non-superimposable mirror images and, while possessing identical physical properties in an achiral environment, will interact differently with other chiral entities.
The absolute configuration ((R) or (S)) dictates the three-dimensional arrangement of the ethyl and propyl groups around the chiral center. This, in turn, influences the preferred conformations by altering the steric interactions with the rest of the molecule. While the enantiomers themselves are energetically identical, their diastereomeric transition states when reacting with other chiral molecules will differ in energy, forming the basis of stereoselective synthesis. Computational modeling can be used to analyze the specific conformations of each enantiomer and predict properties like optical rotation, which are crucial for assigning the absolute configuration of an experimentally obtained sample.
Future Perspectives in Hexan 3 Ylsulfamyl Chloride Research
Exploration of Novel Catalytic Transformations and Reactivity Modes
Recent breakthroughs in catalysis are poised to unlock new reactivity modes for sulfamoyl chlorides, including Hexan-3-ylsulfamyl chloride. The generation of sulfamoyl radicals under mild conditions has emerged as a particularly fruitful area of research, enabling a range of previously inaccessible transformations.
One of the most promising avenues is the use of photocatalysis . The direct excitation of sulfamoyl chlorides or the use of photosensitizers can generate sulfamoyl radicals, which can then participate in various addition reactions. For instance, the photocatalyst-free activation of sulfamoyl chlorides has been demonstrated for the regioselective sulfamoyl-oximation of alkenes. This approach, which relies on a hydrogen atom transfer (HAT) and halogen-atom transfer (XAT) relay strategy, obviates the need for expensive and potentially toxic metal catalysts.
Another significant development is silyl (B83357) radical-mediated activation . In this approach, a silyl radical abstracts the chlorine atom from the sulfamoyl chloride to generate the corresponding sulfamoyl radical. acs.org This method has been successfully employed for the single-step hydrosulfamoylation of alkenes, a reaction that exhibits broad functional group tolerance. organic-chemistry.org The use of readily available silanes and a simple light source makes this a highly practical and scalable method.
Furthermore, catalyst-controlled site-selective sulfamoylation represents a frontier in the functionalization of complex molecules. While not yet demonstrated for this compound specifically, the development of catalysts that can direct the sulfamoylation to a particular position in a molecule would be a transformative tool for the synthesis of complex pharmaceuticals and agrochemicals.
The exploration of these and other novel catalytic cycles will undoubtedly expand the synthetic chemist's toolkit, enabling the use of this compound in a wider range of applications.
| Catalytic Method | Description | Potential Application for this compound |
| Photocatalysis | Generation of sulfamoyl radicals using visible light, with or without a photosensitizer. | C-S bond formation, addition to unsaturated bonds. |
| Silyl Radical-Mediation | Activation of the S-Cl bond via chlorine atom abstraction by a silyl radical. acs.org | Hydrosulfamoylation of alkenes and alkynes. organic-chemistry.org |
| Site-Selective Catalysis | Use of a catalyst to direct the sulfamoylation to a specific position on a substrate. | Late-stage functionalization of complex molecules. |
Development of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, and the synthesis of sulfamoyl chlorides is no exception. Future research on this compound will likely focus on developing methods that minimize waste, avoid hazardous reagents, and utilize renewable resources.
A key area of development is the use of alternative solvents . Traditional syntheses of sulfamoyl chlorides often employ chlorinated solvents, which are associated with environmental and health concerns. The exploration of greener alternatives such as water, ethanol, glycerol, and deep eutectic solvents (DES) is a high priority. For example, the oxidative chlorination of thiols to sulfonyl chlorides has been successfully demonstrated in these sustainable media.
The replacement of harsh and stoichiometric oxidants with milder and catalytic alternatives is another important goal. Reagents such as sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) and oxone are being investigated as more environmentally friendly options. Furthermore, the development of aerobic oxidation methods, which use air as the terminal oxidant, represents a particularly attractive green approach.
Photocatalytic synthesis also offers a sustainable pathway to sulfonyl and, by extension, sulfamoyl chlorides. The use of visible light as a traceless reagent to drive the synthesis from readily available precursors is a highly atom-economical approach. The development of heterogeneous photocatalysts that can be easily recovered and reused will further enhance the sustainability of these methods.
By embracing these green chemistry principles, the future synthesis of this compound can be made safer, more efficient, and more environmentally responsible.
| Sustainable Approach | Description | Benefit |
| Green Solvents | Replacement of traditional chlorinated solvents with water, alcohols, or deep eutectic solvents. | Reduced environmental impact and improved safety. |
| Mild Oxidants | Use of reagents like NaDCC·2H2O or oxone in place of harsher chemicals. | Less hazardous reaction conditions and reduced waste. |
| Aerobic Oxidation | Utilization of molecular oxygen from the air as the terminal oxidant. | Highly atom-economical and environmentally friendly. |
| Photocatalysis | Use of visible light to drive the synthesis, often with recyclable catalysts. | Energy-efficient and reduced reliance on stoichiometric reagents. |
Integration into Continuous Flow Synthesis and Automated Reaction Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. The integration of the synthesis of this compound into continuous flow and automated platforms is a logical next step in its development.
Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. The small reactor volumes inherent in flow systems also minimize the risk associated with handling unstable intermediates. The synthesis of sulfonyl chlorides has already been successfully demonstrated in continuous flow, and these principles can be readily applied to the production of this compound.
Automated reaction platforms can further enhance the efficiency of sulfamoyl chloride synthesis. By integrating robotics and real-time monitoring, these systems can perform multi-step syntheses with minimal human intervention. This not only increases throughput but also improves reproducibility and allows for rapid optimization of reaction conditions. The chemoselective synthesis of m-sulfamoylbenzamide analogues has been achieved using an automated continuous flow process, highlighting the potential of this technology.
The development of robust and reliable continuous flow and automated methods for the synthesis of this compound will be crucial for its large-scale production and will facilitate its use in high-throughput screening and medicinal chemistry programs.
| Technology | Advantages | Relevance to this compound |
| Continuous Flow Synthesis | Enhanced safety, precise control over reaction parameters, improved scalability. | Safer and more efficient large-scale production. |
| Automated Reaction Platforms | High-throughput synthesis, improved reproducibility, rapid optimization. | Facilitates library synthesis for drug discovery. |
| Microreactors | Excellent heat and mass transfer, improved mixing and selectivity. | Enhanced control over chemoselectivity in reactions. |
Design of Next-Generation Sulfamoyl Chloride Reagents with Enhanced Selectivity and Functional Group Tolerance
While this compound itself is a specific molecule, the broader field is moving towards the design of "next-generation" sulfamoylating agents with tailored properties. These new reagents aim to overcome the limitations of traditional sulfamoyl chlorides, such as their high reactivity and limited functional group tolerance.
One approach is the development of new sulfamoylating agents that are more stable and easier to handle than sulfamoyl chlorides. For example, N-sulfamoyloxazolidinones have been developed as safer alternatives for the synthesis of unsymmetrical sulfamides. These reagents exhibit tunable reactivity based on electronic effects, allowing for greater control over the sulfamoylation reaction.
Another key area of research is the development of methods that allow for the in situ generation of sulfamoyl chlorides . This strategy avoids the need to isolate and handle the often-unstable sulfamoyl chloride intermediate. For instance, a palladium-catalyzed three-component synthesis of sulfonamides has been developed using sulfuric chloride as a source of the –SO2– group, which generates the sulfamoyl chloride in situ. rsc.org This method displays excellent functional group tolerance. rsc.org
Furthermore, the development of activating agents that can enhance the reactivity of otherwise unreactive sulfonamides to form sulfonyl chlorides in a late-stage fashion is a significant advance. The use of Pyry-BF4 to activate primary sulfonamides allows for their conversion to sulfonyl chlorides under mild conditions, tolerating a wide range of sensitive functional groups. nih.gov This approach is particularly valuable for the late-stage functionalization of complex drug candidates. nih.gov
The insights gained from the design of these next-generation reagents can be applied to the development of novel derivatives of this compound with improved properties, expanding its utility in organic synthesis.
| Approach | Description | Advantage |
| Novel Sulfamoylating Agents | Development of more stable and easier to handle alternatives to sulfamoyl chlorides. | Improved safety and handling characteristics. |
| In Situ Generation | Generation of the sulfamoyl chloride in the reaction mixture, avoiding its isolation. | Avoids handling of unstable intermediates. |
| Activating Agents | Use of reagents to increase the reactivity of sulfonamides for conversion to sulfonyl chlorides. nih.gov | Enables late-stage functionalization of complex molecules. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
